4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Description
Chemical Significance in Heterocyclic Chemistry
Pyrimidines are indispensable in heterocyclic chemistry due to their prevalence in nucleic acids, coenzymes, and bioactive molecules. The introduction of sulfonyl and chloro substituents in 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine amplifies its electrophilic character, making it a versatile intermediate for nucleophilic aromatic substitution reactions. The methylsulfonyl group (–SO₂CH₃) acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and directing reactivity toward positions 4 and 6.
Table 1: Key Functional Groups and Their Effects on Reactivity
| Position | Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| 2 | Methylsulfonyl | Electron-withdrawing (-I, -M) | Activates ring for substitution |
| 4 | Chlorine | Electron-withdrawing (-I) | Directs electrophilic substitution |
| 5 | Methyl | Electron-donating (+I) | Modulates steric and electronic effects |
This compound’s ability to undergo regioselective transformations has been exploited in synthesizing kinase inhibitors and antimicrobial agents. For instance, its chloro group facilitates cross-coupling reactions with amines or thiols, while the sulfonyl moiety stabilizes transition states in nucleophilic aromatic substitution.
Historical Development of Sulfonyl-Substituted Pyrimidines
The synthesis of sulfonylpyrimidines emerged in the late 20th century as researchers sought to enhance the stability and bioavailability of pyrimidine-based drugs. Early methods involved direct sulfonation of pyrimidine thioethers using oxidizing agents like potassium peroxymonosulfate. A breakthrough came with the development of 2-sulfonylpyrimidines as covalent warheads in enzyme inhibitors, exemplified by 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP), which demonstrated cysteine-targeting capabilities in protein engineering.
Milestones in Sulfonylpyrimidine Synthesis
- 1994 : Webb’s oxidation protocol using potassium peroxymonosulfate enabled efficient conversion of thiomethyl to sulfonyl groups.
- 2005 : Introduction of DMP as a cysteine capping agent in bioconjugation.
- 2022 : Mechanistic studies using Hammett plots confirmed SNAr (nucleophilic aromatic substitution) pathways for 2-sulfonylpyrimidines.
Modern synthetic routes, such as those described in patent CN103554036B, emphasize minimizing isomer formation through stepwise substitutions. For example, converting 2-methylthio-4-chloropyrimidine to 2-methylsulfonyl-4-substituted intermediates before chlorination ensures high regioselectivity.
Positional Isomerism in Chloro-Methyl Pyrimidine Derivatives
Positional isomerism profoundly influences the physicochemical and biological properties of chloro-methyl pyrimidines. In this compound, the chlorine at position 4 and methyl at position 5 create a steric and electronic environment distinct from isomers like 4-chloro-2-methylsulfonylpyrimidine (CAS 97229-11-3).
Comparative Analysis of Isomeric Effects
- Reactivity :
- Biological Activity :
Table 2: Impact of Substituent Positioning on Bioactivity
| Isomer | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 4-Chloro-5-methyl-2-SO₂CH₃ | Falcipain-2 | 4.1 | |
| 4-Chloro-2-SO₂CH₃ | Falcipain-2 | 5.4 | |
| 5-Methyl-2-SO₂CH₃ | Cysteine protease | >10 |
Properties
IUPAC Name |
4-chloro-5-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJFLAPPUYODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460879 | |
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325780-94-7 | |
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Methanesulfonylation via Methylthio Intermediates
A well-documented approach involves the preparation of 4,6-dichloro-2-(methylthio)pyrimidine intermediates, followed by selective substitution and oxidation steps:
Step 1: Formation of 4,6-dichloro-2-(methylthio)pyrimidine
Starting from 4,6-dihydroxyl-2-methylthiopyrimidine, chlorination is performed using phosphorus oxychloride at elevated temperatures (~104-106 °C) for several hours, yielding the dichloro intermediate with high purity (~99.5%) and yield (~92%).
Step 2: Selective substitution at the 6-position
The 6-chloro group can be selectively substituted by sodium methyl mercaptide in trichloromethane at mild temperatures (20-22 °C), producing 6-chloro-2,4-methylsulfide pyrimidines with yields around 70% after recrystallization.
Step 3: Oxidation to methylsulfonyl derivative
The methylthio group at the 2-position is oxidized to the methylsulfonyl group using oxidizing agents such as hydrogen peroxide in the presence of catalysts like sodium tungstate. This oxidation is typically carried out in aqueous acidic media (e.g., acetic acid) at 70-90 °C for 1-6 hours, ensuring complete conversion.
Step 4: Purification
After oxidation, excess oxidant is quenched with sodium hydrogen sulfite. The product is extracted into organic solvents such as toluene, followed by azeotropic distillation and crystallization to obtain pure 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine.
Direct Sulfonylation of 4-Chloro-2-hydroxypyrimidine
An alternative method involves reacting 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride under controlled conditions to introduce the methylsulfonyl group directly at the 2-position. This method requires optimization of reaction parameters such as solvent choice, temperature, and base to achieve high yield and purity.
| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride | 104-106 | - | 92 | 99.5 |
| Substitution (6-position) | Sodium methyl mercaptide in trichloromethane | 20-22 | pH 9-10 | ~70 | 98 |
| Oxidation (methylthio to sulfonyl) | 20-35% H2O2, sodium tungstate catalyst, acetic acid | 70-90 | 0.1-0.2 mol% sodium tungstate | >95 | >99 |
| Purification | Extraction, azeotropic distillation, crystallization | 40-80 | - | - | >99 |
The use of trifluoromethane sulfonic acid or quaternary ammonium salts as catalysts during methoxylation steps improves conversion efficiency to nearly 100%, reducing impurities and operator sensitization risks.
Controlled addition of oxidants and maintenance of reaction temperature are critical to avoid over-oxidation or formation of side products such as methylsulfoxide intermediates.
The choice of solvent (toluene, trichloromethane) and pH control during substitution reactions significantly affect the selectivity and yield of the desired chloropyrimidine intermediates.
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination + Methylthio Oxidation | 4,6-dihydroxyl-2-methylthiopyrimidine | Chlorination, substitution, oxidation | High purity, scalable, well-studied | Multi-step, requires careful control of conditions |
| Direct Sulfonylation | 4-chloro-2-hydroxypyrimidine | Sulfonylation with methanesulfonyl chloride | Fewer steps, direct introduction | Requires optimization for selectivity and yield |
The preparation of this compound is effectively achieved through multi-step synthetic routes involving chlorination, nucleophilic substitution, and oxidation of methylthio intermediates. The use of catalysts such as sodium tungstate and trifluoromethane sulfonic acid derivatives enhances reaction efficiency and product purity. Alternative direct sulfonylation methods offer streamlined synthesis but require precise reaction control. These methods are supported by detailed reaction condition optimizations and purification protocols, making the compound accessible for pharmaceutical and agrochemical research applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the methylsulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering metabolic pathways relevant to various diseases, including cancer. For instance, similar pyrimidine derivatives have shown promising anticancer activity and antioxidant properties.
- Kinase Inhibitors : Research indicates that 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can serve as a scaffold for developing kinase inhibitors. These inhibitors are crucial in targeting essential plasmodial kinases like PfGSK3 and PfPK6, which are novel drug targets for combating malaria resistance .
2. Agrochemical Production
- Herbicides and Fungicides : The compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its structural properties allow it to act effectively against various plant pathogens.
3. Biochemical Assays
- Probe in Biochemical Studies : It serves as a probe in biochemical assays to study enzyme activities and interactions within biological systems. This application is vital for understanding biochemical pathways and developing therapeutic agents.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The methylsulfonyl (SO₂Me) group in the target compound strongly withdraws electrons, activating the pyrimidine ring for nucleophilic attack at C4 or C6. In contrast, methylsulfanyl (SMe) in CAS 6096-45-3 is electron-donating, reducing ring reactivity .
Biological Activity
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 325780-94-7) is a pyrimidine derivative that has gained attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : CHClNOS
- Molecular Weight : Approximately 206.65 g/mol
- Structural Features : A chlorine atom at the 4-position, a methyl group at the 5-position, and a methylsulfonyl group at the 2-position.
These structural characteristics contribute to its reactivity and biological activity, making it a valuable compound in various fields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, preliminary studies suggest its effectiveness against certain Gram-positive and Gram-negative bacteria, although specific IC values are yet to be fully established.
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Early findings indicate that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated. The interaction of this compound with specific molecular targets in cancer cells is an area of ongoing research.
The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of various enzymes, thereby disrupting their normal functions. This mechanism is crucial for its antimicrobial and potential anticancer effects .
Binding Affinities
Studies focusing on the binding affinities of this compound with various biological targets have shown that it interacts effectively with certain enzymes and receptors. This interaction suggests potential pathways for therapeutic action, particularly in enzyme inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly influence biological activity. For instance, derivatives with additional functional groups may exhibit enhanced potency against specific targets or improved selectivity profiles .
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |
| Antitumor | Potential inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Binding to active sites of enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor sulfides. For example, 2-(methylsulfanyl)pyrimidine derivatives can be oxidized using agents like KMnO₄ or CrO₃ to introduce the sulfonyl group . Chlorination at the 4-position typically employs POCl₃ or Cl₂ under reflux . Key parameters include temperature control (70–100°C for sulfonyl group introduction) and solvent selection (e.g., DMF for polar aprotic conditions). Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–80% depending on purity of intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The methylsulfonyl group (SO₂CH₃) shows a singlet at ~3.5 ppm (¹H) and 40–45 ppm (¹³C). Chlorine at C4 deshields adjacent protons, causing distinct splitting patterns .
- X-ray Crystallography : Resolves ambiguity in regiochemistry. For example, a related methylsulfonyl-pyrimidine structure revealed an envelope conformation of the pyrimidine ring, with substituent orientation confirmed via C–H···O hydrogen bonding .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₈ClN₂O₂S; theoretical MW: 234.01 g/mol) and isotopic patterns for chlorine .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Waste Management : Chlorinated pyrimidines require segregated storage in halogenated waste containers. Neutralize acidic byproducts (e.g., HCl) before disposal .
- Spill Response : Absorb with inert material (vermiculite) and treat with 10% sodium bicarbonate solution to neutralize reactive residues .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on substituent orientation be resolved?
- Methodological Answer : Discrepancies between X-ray structures and DFT-optimized geometries often arise from crystal packing effects. For example, a methylsulfonyl group in a related pyrimidine exhibited a 5° deviation in dihedral angles between experimental and computed structures due to C–H···O interactions in the crystal lattice . To resolve this:
Perform Hirshfeld surface analysis to quantify intermolecular forces.
Compare DFT calculations with solvent-corrected models (e.g., COSMO-RS).
Validate via variable-temperature NMR to assess dynamic effects in solution .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at C4 vs. C2?
- Methodological Answer :
- Electronic Effects : The methylsulfonyl group at C2 is a strong electron-withdrawing group (EWG), making C4 more electrophilic. Use soft nucleophiles (e.g., amines, thiols) at lower temperatures (0–25°C) to favor C4 substitution .
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack C4 due to reduced steric hindrance compared to C2.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems (water/DCM), achieving >90% C4 selectivity .
Q. How does the methylsulfonyl group influence the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer : The sulfonyl group enhances binding affinity via hydrogen bonding with kinase ATP pockets. For example:
- Molecular Docking : Simulations show the SO₂ group forms key interactions with backbone amides (e.g., hinge region of CDK2).
- SAR Studies : Methyl substitution at C5 improves lipophilicity (logP ~2.5), balancing cell permeability and target engagement .
- Enzymatic Assays : Test inhibition against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays, with IC₅₀ values typically <1 µM for optimized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
